Methyl(pyren-1-YL)iodanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(pyren-1-YL)iodanium is a compound that features a pyrene moiety attached to an iodonium group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties, making it valuable in various fields such as materials science, supramolecular chemistry, and biological chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(pyren-1-YL)iodanium typically involves the reaction of pyrene with methyl iodide under specific conditions. One common method is the oxidative C–N coupling of pyrene with methylimidazole, optimized to reduce waste and simplify the experimental setup . This method involves parameters such as cell configuration, pyrene concentration, amount of nucleophile, electrosynthetic method, amount of electrons, atmosphere, solvent quality, and presence/absence of a supporting electrolyte .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(pyren-1-YL)iodanium undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The iodonium group can be substituted with other functional groups, leading to the formation of diverse pyrene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrenes, which can serve as building blocks for new molecular architectures .
Wissenschaftliche Forschungsanwendungen
Methyl(pyren-1-YL)iodanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl(pyren-1-YL)iodanium involves its ability to interact with various molecular targets through non-covalent interactions. The pyrene moiety can intercalate into DNA, facilitating the study of nucleic acid structures and functions . Additionally, the compound’s photophysical properties enable it to act as a fluorescent probe, providing insights into molecular dynamics and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2′-O-(pyren-1-yl)methylribonucleotides: These compounds are used in molecular biology and diagnostics for their predictable binding mode and microenvironment-dependent properties.
1-methyl-3-(pyren-1-yl)-1H-imidazol-3-ium tetrafluoroborate: This compound is synthesized via oxidative C–N coupling and is characterized by its unique photophysical properties.
Uniqueness
Methyl(pyren-1-YL)iodanium stands out due to its combination of a pyrene moiety with an iodonium group, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high fluorescence and specific molecular interactions .
Eigenschaften
CAS-Nummer |
142453-43-8 |
---|---|
Molekularformel |
C17H12I+ |
Molekulargewicht |
343.18 g/mol |
IUPAC-Name |
methyl(pyren-1-yl)iodanium |
InChI |
InChI=1S/C17H12I/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10H,1H3/q+1 |
InChI-Schlüssel |
YTBHAYARJOPFRK-UHFFFAOYSA-N |
Kanonische SMILES |
C[I+]C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.